Silane, trimethyl[(1-methylnonyl)oxy]-
Description
Contextualization of Organosilanes in Contemporary Chemical Research
Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has evolved from a niche area of study into a cornerstone of modern chemical research and industry. chemsrc.com Organosilanes, which feature at least one stable silicon-carbon (Si-C) bond, are pivotal players in this field, offering a unique combination of properties derived from the distinct characteristics of the silicon atom compared to carbon. nist.govopenochem.org Silicon's lower electronegativity, larger atomic size, and the availability of low-energy d-orbitals allow for the synthesis of molecules with novel reactivity and stability. cfmats.com
In contemporary research, organosilanes are indispensable. Their applications span from advanced materials science to synthetic organic chemistry. nih.govresearchgate.net They serve as crucial coupling agents to enhance adhesion between organic polymers and inorganic substrates, improve corrosion resistance, and are integral to the production of silicones (polysiloxanes), which include a vast range of oils, elastomers, and resins. nist.govepa.gov The expansion of organosilicon chemistry is also driven by its role in developing more sustainable and environmentally friendly chemical processes. openochem.orgwikipedia.org Researchers are actively exploring organosilanes in transition metal-catalyzed cross-coupling reactions and as mild reducing agents, reflecting the sustained growth and diversification of this chemical field. fiveable.me
Definition and Structural Classification of Trimethylsilyl (B98337) Ethers
A trimethylsilyl (TMS) ether is a specific type of silyl (B83357) ether where the silicon atom is substituted with three methyl groups. youtube.com The general structure is R-O-Si(CH₃)₃. The TMS group is one of the simplest and most fundamental silyl protecting groups. chemicalbook.com Compounds containing this functional group are formed by the derivatization of alcohols, where the acidic proton of the hydroxyl group is replaced by the TMS group, -Si(CH₃)₃. youtube.com
Structurally, trimethylsilyl ethers are classified based on the nature of the organic moiety (R) attached to the oxygen atom. This classification mirrors that of the parent alcohols:
Primary Trimethylsilyl Ethers: Derived from primary alcohols (R-CH₂-OH).
Secondary Trimethylsilyl Ethers: Derived from secondary alcohols (R₂CH-OH).
Tertiary Trimethylsilyl Ethers: Derived from tertiary alcohols (R₃C-OH).
The steric environment of the original hydroxyl group influences the rate of both the formation and cleavage of the TMS ether. TMS ethers are among the most labile of the common silyl ethers, meaning they are relatively easy to remove, which makes them suitable for protecting alcohols that only need to be masked for a short number of synthetic steps. orgosolver.com
Specific Placement of Silane (B1218182), trimethyl[(1-methylnonyl)oxy]- within Organosilane Subclasses
The compound Silane, trimethyl[(1-methylnonyl)oxy]- is a specific and well-defined member of the organosilane family. Its classification can be understood by dissecting its structure and nomenclature.
Based on its functional groups, it is categorized as:
An Alkoxysilane , as it contains an alkoxy group (-OR) bonded to a silicon atom.
A Silyl Ether , which is a more specific term for an alkoxysilane where the organic group is not typically another silicon-containing moiety. nist.gov
A Trimethylsilyl Ether , because the silicon atom is specifically bonded to three methyl groups and the oxygen of the alkoxy group. youtube.com
The organic part of the molecule, the "(1-methylnonyl)oxy" group, indicates that the parent alcohol is 2-decanol (B1670014), which is a secondary alcohol. Therefore, Silane, trimethyl[(1-methylnonyl)oxy]- is classified as a secondary trimethylsilyl ether . nist.govnist.gov This places it in a class of compounds frequently used as protected intermediates in organic synthesis. orgosolver.com
Below is a data table summarizing the key identifiers and properties of this compound.
| Property | Value | Source |
| IUPAC Name | Silane, trimethyl[(1-methylnonyl)oxy]- | nist.govnist.gov |
| Synonyms | 2-(Trimethylsiloxy)decane, 2-Decanol, trimethylsilyl ether | nist.govnist.gov |
| CAS Number | 53690-77-0 | nist.govnist.gov |
| Molecular Formula | C₁₃H₃₀OSi | nist.govnist.gov |
| Molecular Weight | 230.46 g/mol | nist.govnist.gov |
| InChIKey | HKRSOTBYCJMFTJ-UHFFFAOYSA-N | nist.govnist.gov |
Historical Development and Significance of Trimethylsiloxy Chemistry
The field of organosilicon chemistry began to gain significant traction in the mid-20th century, but the popularization of silyl ethers in organic synthesis is a more recent development. fiveable.me The watershed moment for the widespread application of organosilicon reagents, including those used to form trimethylsiloxy groups, is often cited as the late 1960s. fiveable.me Early work focused on the fundamental synthesis and reactivity of compounds with Si-C and Si-O bonds.
The true significance of trimethylsiloxy chemistry was realized with its application in protecting group strategy. In 1972, E.J. Corey and coworkers published seminal work on the use of tert-butyldimethylsilyl (TBDMS) ethers, highlighting the concept of tunable stability among silyl ethers. nist.gov While bulkier silyl ethers like TBDMS offered greater stability, the foundational chemistry of the more labile trimethylsilyl (TMS) group paved the way. The development of mild and selective silylation and desilylation methods transformed the art of complex molecule synthesis. wikipedia.org
Initially, the trimethylsiloxy group was also significant in analytical chemistry. The process of trimethylsilylation renders non-volatile compounds like alcohols and sugars more volatile, making them amenable to analysis by gas chromatography and mass spectrometry (GC-MS). youtube.comchemicalbook.com This derivatization technique remains a valuable tool. Over the past few decades, the chemistry of the trimethylsiloxy group and other silyl ethers has matured into an essential part of the synthetic chemist's toolkit, enabling the construction of countless complex natural products and pharmaceutical agents. wikipedia.orgnih.gov
Structure
3D Structure
Properties
CAS No. |
53690-77-0 |
|---|---|
Molecular Formula |
C13H30OSi |
Molecular Weight |
230.46 g/mol |
IUPAC Name |
decan-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C13H30OSi/c1-6-7-8-9-10-11-12-13(2)14-15(3,4)5/h13H,6-12H2,1-5H3 |
InChI Key |
HKRSOTBYCJMFTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)O[Si](C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Silane, Trimethyl 1 Methylnonyl Oxy
Direct Synthetic Routes to Alkoxysilanes
Direct synthetic routes to alkoxysilanes typically involve the formation of a silicon-oxygen bond through the reaction of a silicon-containing electrophile with an alcohol. For the synthesis of Silane (B1218182), trimethyl[(1-methylnonyl)oxy]-, the precursor alcohol is 2-decanol (B1670014).
Alcoholysis of Halosilanes
A prevalent and straightforward method for the synthesis of trimethylsilyl (B98337) ethers is the alcoholysis of halosilanes, most commonly chlorotrimethylsilane (B32843). This reaction proceeds via a nucleophilic substitution at the silicon center, where the hydroxyl group of the alcohol displaces the halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct, thereby driving the reaction to completion.
Commonly employed bases include tertiary amines such as triethylamine (B128534) or pyridine. The choice of solvent can influence the reaction rate and yield, with aprotic solvents like dichloromethane (B109758) or diethyl ether being frequently used.
Table 1: Illustrative Conditions for the Synthesis of Trimethylsilyl Ethers from Secondary Alcohols via Alcoholysis of Chlorotrimethylsilane
| Alcohol Substrate | Silylating Agent | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 2-Octanol | Chlorotrimethylsilane | Triethylamine | Dichloromethane | Room Temp. | 2 h | >95 |
| Cyclohexanol | Chlorotrimethylsilane | Pyridine | Diethyl Ether | Room Temp. | 3 h | 92 |
| 1-Phenylethanol | Chlorotrimethylsilane | Imidazole (B134444) | Dimethylformamide | 25 | 1 h | 98 |
This table presents representative data for the silylation of secondary alcohols similar to 2-decanol, demonstrating typical reaction parameters and outcomes.
Transsilylation Reactions
Transsilylation offers an alternative direct route, involving the transfer of a silyl (B83357) group from a donor molecule to the alcohol. Common silylating agents for this purpose include hexamethyldisilazane (B44280) (HMDS) and N,O-bis(trimethylsilyl)acetamide (BSA). These reagents are advantageous as they produce neutral or volatile byproducts, simplifying purification.
The reaction with HMDS is often catalyzed by a small amount of a protic or Lewis acid, such as iodine or trimethylsilyl chloride. The reaction with BSA is highly efficient and often proceeds without a catalyst, producing the volatile and neutral N-(trimethylsilyl)acetamide as a byproduct. cmu.edu
Table 2: Comparison of Silylating Agents in the Transsilylation of Secondary Alcohols
| Silylating Agent | Catalyst | Byproduct | Typical Reaction Conditions | Advantages |
| Hexamethyldisilazane (HMDS) | Iodine, (NH₄)₂SO₄, or TMSCl | Ammonia (B1221849) | Neat or in aprotic solvent, room temp. to reflux | Cost-effective, volatile byproduct |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | Often none required | N-(trimethylsilyl)acetamide | Neat or in aprotic solvent, mild conditions | High reactivity, neutral byproduct |
Indirect Approaches to Terminal Alkoxysilanes
Indirect methods involve the formation of the desired alkoxysilane from a different starting material, such as a carbonyl compound, through a multi-step process or a catalytic reaction that does not involve direct alcoholysis.
Hydrosilylation of Carbonyl Compounds and Enol Ethers
The hydrosilylation of ketones, such as 2-decanone, provides an indirect pathway to the corresponding silyl ether. This reaction involves the addition of a hydrosilane, such as trimethylsilane, across the carbon-oxygen double bond of the ketone. The reaction is typically catalyzed by a transition metal complex, with catalysts based on platinum, rhodium, and ruthenium being common.
The hydrosilylation of enol ethers, which can be formed from ketones, also leads to the formation of silyl ethers. This approach can offer different regioselectivity compared to the direct hydrosilylation of the ketone.
Table 3: Catalytic Systems for the Hydrosilylation of Ketones
| Ketone Substrate | Hydrosilane | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Acetophenone | Triethylsilane | Wilkinson's catalyst (RhCl(PPh₃)₃) | Benzene | 60 | 95 |
| Cyclohexanone | Phenylsilane | Karstedt's catalyst (Pt complex) | Toluene | Room Temp. | 98 |
| 2-Octanone | Trimethylsilane | [RuCl₂(p-cymene)]₂ | Dichloromethane | 40 | High |
This table illustrates common catalysts and conditions for the hydrosilylation of ketones, a potential indirect route to the target compound.
Metal-Catalyzed Coupling Reactions
Recent advancements in organometallic chemistry have led to the development of metal-catalyzed cross-coupling reactions for the formation of C-O bonds, which can be adapted for the synthesis of alkoxysilanes. While less common for simple alkoxysilanes, these methods can be valuable for more complex structures. Palladium and copper-based catalytic systems have been explored for the coupling of alcohols with silanols or other silicon-based reagents.
Optimization of Reaction Conditions and Reagent Selection
The efficiency of the synthesis of Silane, trimethyl[(1-methylnonyl)oxy]- is highly dependent on the careful selection of reagents and the optimization of reaction conditions.
For the alcoholysis of halosilanes , the choice of base is critical. Sterically hindered non-nucleophilic bases are often preferred to minimize side reactions. The stoichiometry of the reagents, particularly the base and the silylating agent, should be carefully controlled to ensure complete conversion and to avoid excess reagents that may complicate purification.
In transsilylation reactions , the catalyst loading can significantly impact the reaction rate. For instance, in the HMDS/iodine system, only a catalytic amount of iodine is required to achieve high yields in short reaction times. The reaction temperature is another important parameter to control, as higher temperatures can lead to side reactions or decomposition of the product.
For hydrosilylation reactions , the choice of catalyst and ligand can influence the selectivity and efficiency of the reaction. The nature of the hydrosilane also plays a role, with more reactive silanes often allowing for milder reaction conditions. The solvent can affect the catalyst's activity and stability.
The purification of the final product is a crucial step. Distillation is often the method of choice for volatile alkoxysilanes like Silane, trimethyl[(1-methylnonyl)oxy]-. The choice of purification method will depend on the byproducts of the specific synthetic route employed.
Solvent Effects on Reaction Efficacy
The choice of solvent plays a critical role in the silylation of secondary alcohols like 2-decanol, influencing both reaction rates and selectivity. acs.org Solvents affect the reaction through polarity, hydrogen-bonding ability, and solvophobic effects. rsc.org
Apolar solvents are often favored for achieving high selectivity in silylations catalyzed by Lewis bases. acs.org In contrast, Lewis basic solvents such as dimethylformamide (DMF) can lead to significantly faster reaction rates, though often at the cost of reduced selectivity. acs.orgacs.org The "Corey procedure," for example, utilizes DMF as the solvent in combination with imidazole. acs.org
Research into the silylation of secondary alcohols has shown that the hydrogen-bond donor ability of the solvent can significantly impact reaction kinetics. rsc.org For solvents with a low hydrogen-bond donor ability (α < 1), such as THF and carbon disulfide, reaction rates are barely influenced by the size of competing alcohol substrates. However, in solvents like acetone, chloroform, and dichloromethane, reaction rates can be enhanced. rsc.org This interplay between attractive dispersion forces and solvophobic effects can increase the relative rates for the silylation of a secondary alcohol. rsc.org
| Solvent Type | General Effect on Rate | General Effect on Selectivity | Example Solvents | Reference |
|---|---|---|---|---|
| Apolar / Low Polarity | Slower | Higher | Chloroform (CDCl3), Dichloromethane (CD2Cl2) | acs.org |
| Lewis Basic / Polar Aprotic | Faster | Lower | Dimethylformamide (DMF) | acs.orgacs.org |
| Varying H-bond Donor Ability | Variable; can enhance rates | Influenced by solvophobic effects | Acetone, Chloroform | rsc.org |
Catalytic Systems in Silane, trimethyl[(1-methylnonyl)oxy]- Synthesis
Catalysts are essential for activating the silylating agent and facilitating the reaction with the secondary alcohol. The silylation of alcohols can proceed through different catalytic mechanisms, primarily the Lewis base and general base catalyzed pathways. nih.gov
Lewis base catalysts, such as 4-(N,N-dimethylamino)pyridine (DMAP) and 4-pyrrolidinopyridine (B150190) (PPY), are highly effective, particularly in apolar solvents. acs.org These catalysts function by forming a highly reactive silylated intermediate with the silylating agent (e.g., TBSCl), which then reacts with the alcohol. nih.gov The effect of these powerful Lewis base catalysts is significantly more pronounced in apolar solvents compared to their effect in DMF. acs.org Other commonly used bases include imidazole and triethylamine. acs.org
The polymerization of alkoxysilanes, a related process, is also heavily dependent on catalysis, with reactions being slow in the absence of a catalyst. nih.gov These reactions can be catalyzed by acids or bases, with the mechanism differing based on the pH of the medium. nih.gov In alkaline conditions, a nucleophilic attack on the silicon atom is the proposed mechanism. nih.gov
| Catalyst/Base | Type | Typical Solvent | Key Characteristics | Reference |
|---|---|---|---|---|
| Imidazole | Lewis Base | DMF | Part of the widely used "Corey procedure". | acs.org |
| Triethylamine (Et3N) | Base | Apolar Solvents | Commonly used in Lewis base catalyzed activations. | acs.org |
| 4-(N,N-dimethylamino)pyridine (DMAP) | Lewis Base | Apolar Solvents (e.g., CDCl3) | Highly effective; provides high selectivity in apolar solvents. | acs.org |
| 4-pyrrolidinopyridine (PPY) | Lewis Base | Apolar Solvents (e.g., CDCl3) | Highly effective; provides high selectivity in apolar solvents. | acs.org |
Control of Stereoselectivity in Alkoxysilane Formation
Given that the precursor, 2-decanol, is a chiral secondary alcohol, controlling the stereochemistry during silylation can be a critical objective, leading to the formation of specific enantiomers or diastereomers of Silane, trimethyl[(1-methylnonyl)oxy]-.
Significant advances have been made in the catalytic enantioselective synthesis of silicon-stereogenic alkoxysilanes. thieme-connect.comresearchgate.net One prominent method involves the rhodium-catalyzed asymmetric synthesis. researchgate.net Specifically, a Rh(I) catalyst equipped with a chiral Josiphos ligand has been shown to enable highly enantioselective intermolecular dehydrogenative Si-O coupling between dihydrosilanes and alcohols. thieme-connect.com This process yields functionalized, silicon-stereogenic alkoxysilanes with excellent stereocontrol. researchgate.net While this method creates chirality at the silicon center, the principles of using chiral catalysts can be adapted to selectively react with one enantiomer of a racemic alcohol, a process known as kinetic resolution. This allows for the preparation of enantioenriched Silane, trimethyl[(1-methylnonyl)oxy]- from a racemic mixture of 2-decanol.
Purification and Isolation Techniques for Organosilanes
The final step in preparing pure Silane, trimethyl[(1-methylnonyl)oxy]- involves its separation from the reaction mixture, which may contain unreacted starting materials, catalyst, base, and salt byproducts. The choice of purification technique is crucial to avoid degradation or self-condensation of the product. mdpi.com
Distillation is a primary and highly effective method for purifying volatile organosilanes like the target compound. google.comgoogle.com The process allows for the direct separation and purification of alkoxysilanes from the reaction mixture. google.com In some cases, impurities can be chemically converted into higher-boiling compounds to facilitate easier separation by distillation. google.com The crude product can be directly distilled, often after separating any solid content, to isolate the pure alkoxysilane. google.com
Column chromatography is another viable purification technique. mdpi.com However, care must be taken as organoalkoxysilanes may undergo self-condensation, potentially yielding polysiloxane structures on the stationary phase. To mitigate this, it has been suggested that adding a small amount of ethanol (B145695) (1–2%) to the eluent system can be beneficial during column chromatography. mdpi.com Due to their potential for self-condensation, it is also recommended that purified organoalkoxysilanes are stored at low temperatures. mdpi.com
Other purification strategies include extraction and filtration to remove salts and other non-volatile components before a final distillation step. google.com For instance, after a reaction, the mixture might be quenched, extracted with a nonpolar solvent like hexane, washed to remove water-soluble impurities, dried, and then concentrated before a final purification by distillation or chromatography. umich.edursc.org
Chemical Reactivity and Transformation of Silane, Trimethyl 1 Methylnonyl Oxy
Hydrolysis and Condensation Pathways
The silicon-oxygen bond in alkoxysilanes like Silane (B1218182), trimethyl[(1-methylnonyl)oxy]- is susceptible to cleavage through hydrolysis, a reaction that forms the basis for the sol-gel process and the formation of silicone polymers. This process is typically followed by condensation reactions.
Mechanisms of Si-O Bond Cleavage
The cleavage of the Si-O bond in alkoxysilanes is a critical step that initiates polymerization and network formation. This process, known as hydrolysis, involves the reaction of the alkoxysilane with water to produce a silanol (B1196071) (Si-OH) and the corresponding alcohol. scispace.comnih.gov The reaction can be catalyzed by either acids or bases. gelest.com
≡Si-OR + H₂O ⇌ ≡Si-OH + R-OH nih.gov
In alkaline media, the reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion or a deprotonated silanol group on the silicon atom. nih.gov This forms a pentacoordinate silicon intermediate, which then breaks down to form the silanol and an alkoxide ion. The rate of hydrolysis is influenced by several factors, including the structure of the alkoxysilane, solvent properties, and catalyst type. nih.gov The steric bulk around the silicon atom can affect the rate of nucleophilic attack. nih.gov
The susceptibility of the Si-O-C bond to cleavage by water is a key feature of this class of compounds. researchgate.net This reactivity is fundamental to their role as intermediates in silicone chemistry.
Formation of Siloxane Networks and Oligomers
Following hydrolysis, the resulting silanols are highly reactive and readily undergo condensation reactions to form siloxane bonds (Si-O-Si). scispace.com This process can occur through two primary pathways:
Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. nih.gov ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O
Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed alkoxysilane to form a siloxane bond and an alcohol molecule. nih.gov ≡Si-OH + RO-Si≡ ⇌ ≡Si-O-Si≡ + R-OH
These condensation reactions lead to the formation of dimers, oligomers, and eventually cross-linked three-dimensional siloxane networks. gelest.com The structure and properties of the final material are dictated by the reaction conditions, such as pH, water-to-silane ratio, and the nature of the catalyst. nih.gov The formation of silanol-rich oligomers is a key intermediate step in the development of these networks. gelest.com
Reactions as a Trimethylsilylating Agent
The trimethylsilyl (B98337) group, often abbreviated as TMS, is a widely used protecting group in organic synthesis. Trimethylalkoxysilanes, such as Silane, trimethyl[(1-methylnonyl)oxy]-, can act as reagents to introduce this protective group onto other functional molecules.
Transsilylation with Other Nucleophiles
Transsilylation, or transetherification, involves the transfer of the trimethylsilyl group from the (1-methylnonyl)oxy moiety to another nucleophile, typically an alcohol. This reaction is essentially an exchange of the alkoxy group on the silicon atom. Research has shown that enzymes can catalyze the transetherification of alkoxysilanes. researchgate.net For instance, when reacting with other alcohols like 1-octanol (B28484) or tert-butanol, certain enzymes can promote the formation of new trimethylalkoxysilanes. researchgate.net This suggests that Silane, trimethyl[(1-methylnonyl)oxy]- could potentially react with other alcohols under specific catalytic conditions to yield trimethylsilylated products of those alcohols.
Role in the Protection of Hydroxyl Groups
A primary application of trimethylsilyl compounds is the protection of reactive functional groups, particularly alcohols. masterorganicchemistry.com Alcohols are often converted to trimethylsilyl (TMS) ethers to prevent unwanted reactions of the hydroxyl group during a multi-step synthesis. openochem.orglibretexts.org
The formation of a TMS ether from an alcohol is typically achieved using a more reactive silylating agent like chlorotrimethylsilane (B32843) (TMSCl) in the presence of a base. libretexts.org The resulting TMS ether, analogous in structure to Silane, trimethyl[(1-methylnonyl)oxy]-, renders the hydroxyl group inert to many reagents, including strong bases and Grignard reagents. masterorganicchemistry.com
The stability of the TMS protecting group is an important consideration. It is generally stable under neutral and basic conditions but is sensitive to acidic conditions, which can lead to its removal (deprotection). openochem.org The cleavage of TMS ethers to regenerate the alcohol can be accomplished using aqueous acid or a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.comlibretexts.org The exceptional strength of the Si-F bond drives the cleavage reaction with fluoride. masterorganicchemistry.com The relative stability of different silyl (B83357) ethers often depends on the steric bulk of the groups attached to the silicon atom. openochem.org
Table 1: Comparison of Common Silyl Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Common Reagent | Relative Stability | Deprotection Conditions |
| Trimethylsilyl | TMS | TMSCl | Low | Mildly acidic conditions, Fluoride ions |
| Triethylsilyl | TES | TESCl | Medium | Acidic conditions, Fluoride ions |
| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMSCl | High | Stronger acidic conditions, Fluoride ions |
| Triisopropylsilyl | TIPS | TIPSCl | High | Stronger acidic conditions, Fluoride ions |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl | Very High | Stronger acidic conditions, Fluoride ions |
Other Significant Transformations
Beyond their role in enolate chemistry, both Silane, trimethyl[(1-methylnonyl)oxy]- and its silyl enol ether analogues can undergo other important chemical transformations, including oxidation and reduction reactions.
Oxidation Reactions
The oxidation of Silane, trimethyl[(1-methylnonyl)oxy]- itself, a secondary silyl ether, would be expected to yield the corresponding ketone, 2-decanone. A variety of reagents can effect this transformation. For instance, a one-pot cleavage and oxidation of silyl ethers can be achieved using a catalytic amount of an acid like TsOH·H₂O with an oxidant such as 2-iodoxybenzoic acid (IBX) in DMSO. rsc.org
The silyl enol ether analogue offers different oxidative pathways. A prominent transformation is the Saegusa-Ito oxidation, which converts silyl enol ethers into α,β-unsaturated carbonyl compounds (enones). chemistry-reaction.comwikiwand.comwikipedia.org This reaction typically employs a stoichiometric amount of palladium(II) acetate, often with a co-oxidant like benzoquinone to regenerate the active palladium catalyst. wikiwand.comwikipedia.orgdbpedia.org For acyclic substrates, the Saegusa-Ito oxidation generally produces the thermodynamically more stable E-olefin. wikiwand.comwikipedia.org
Other oxidants can also be used to transform silyl enol ethers. For example, oxidation with IBX or IBX·N-oxide complexes provides a mild and selective method for the synthesis of enones. researchgate.netresearchgate.netnih.gov Additionally, oxidation with peroxyacids, known as the Rubottom oxidation, yields α-hydroxy carbonyl compounds. wikipedia.org
Table 3: Oxidation Reactions of Silyl Ethers and Silyl Enol Ethers
| Substrate | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Secondary Alkyl TBS Ether | TsOH·H₂O, IBX, DMSO | Ketone | rsc.org |
| Silyl enol ether of cyclohexanone | Pd(OAc)₂, p-benzoquinone | α,β-Unsaturated ketone | chemistry-reaction.comwikiwand.com |
| Various silyl enol ethers | IBX or IBX·MPO | α,β-Unsaturated ketone | researchgate.netresearchgate.net |
Reduction Reactions
The reduction of Silane, trimethyl[(1-methylnonyl)oxy]- involves the cleavage of the carbon-oxygen bond to produce the corresponding alkane, decane. This transformation can be achieved using silanes as reducing agents in the presence of a strong Lewis acid. gelest.com For example, secondary alcohols and their corresponding silyl ethers can be reduced to alkanes with reagents like triethylsilane (Et₃SiH) and a Lewis acid such as boron trifluoride or indium trichloride. gelest.comorganic-chemistry.orgresearchgate.netorganic-chemistry.org This reduction proceeds best for substrates that can form a stabilized carbocation intermediate. gelest.com
The silyl enol ether analogue of Silane, trimethyl[(1-methylnonyl)oxy]- can also undergo reduction. The double bond of the silyl enol ether can be reduced, for example, through catalytic hydrogenation or by using hydride reagents, which would lead to the formation of a silyl ether of 2-decanol (B1670014). rushim.ruacsgcipr.orglibretexts.org The specific outcome depends on the chosen reducing agent and reaction conditions. For instance, the reduction of α,β-unsaturated ketones with triethylsilane can result in the 1,4-addition product, effectively reducing the double bond. gelest.com
Table 4: Reduction Reactions of Silyl Ethers and Related Compounds
| Substrate | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Secondary benzylic alcohols | Et₃SiH, Sn(IV)-Montmorillonite | Alkane | researchgate.net |
| Secondary alkyl ethers | HSiEt₃, B(C₆F₅)₃ | Silyl ether/Alkane | organic-chemistry.org |
| Secondary alcohols | Cl₂PhSiH, InCl₃ | Alkane | organic-chemistry.org |
Mechanistic Investigations and Theoretical Studies
Computational Chemistry Approaches to Reaction Pathways
Computational chemistry provides powerful tools for understanding the intricate mechanisms of chemical reactions at a molecular level. For "Silane, trimethyl[(1-methylnonyl)oxy]-", theoretical studies are invaluable for predicting its reactivity, elucidating reaction pathways, and understanding the behavior of this molecule in various chemical environments. These approaches are particularly crucial for reactions such as hydrolysis and condensation, which are fundamental to the chemistry of alkoxysilanes.
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating reaction mechanisms. It is employed to calculate the electronic structure of molecules and to locate and characterize transition states, which are the highest energy points along a reaction coordinate. For "Silane, trimethyl[(1-methylnonyl)oxy]-", DFT calculations can illuminate the pathways of its hydrolysis and condensation reactions.
The hydrolysis of "Silane, trimethyl[(1-methylnonyl)oxy]-" is expected to proceed via a nucleophilic attack of a water molecule on the silicon atom. This can be catalyzed by either acid or base. In an acid-catalyzed mechanism, a proton coordinates to the oxygen atom of the (1-methylnonyl)oxy group, making it a better leaving group. In a base-catalyzed mechanism, a hydroxide (B78521) ion directly attacks the silicon atom. DFT can be used to model these pathways and calculate the activation energies associated with the transition states. researchgate.netaip.org The calculations would involve optimizing the geometries of the reactants, the proposed transition state structures, and the products. The transition state is verified by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com Such calculations have been instrumental in understanding that for many alkoxysilanes, the hydrolysis mechanism involves a pentacoordinate silicon intermediate or transition state. researchgate.net
The table below presents hypothetical DFT-calculated activation energies for the hydrolysis of "Silane, trimethyl[(1-methylnonyl)oxy]-" under different catalytic conditions. These values are illustrative of the type of data generated from such studies and are not based on experimental measurements for this specific compound.
| Reaction Pathway | Proposed Transition State Structure | Calculated Activation Energy (kJ/mol) |
|---|---|---|
| Acid-Catalyzed Hydrolysis | Pentacoordinate Si with protonated (1-methylnonyl)oxy group | 55 |
| Base-Catalyzed Hydrolysis | Pentacoordinate Si with incoming hydroxide | 45 |
| Neutral Hydrolysis | Pentacoordinate Si with attacking water molecule | 110 |
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into the dynamics of chemical reactions and the physical processes such as diffusion and self-assembly. For "Silane, trimethyl[(1-methylnonyl)oxy]-", MD simulations can be particularly useful for understanding its behavior in solution and at interfaces, for instance, during the formation of self-assembled monolayers on a silica (B1680970) surface.
Reactive force fields (like ReaxFF) can be employed within MD simulations to model bond-forming and bond-breaking events during hydrolysis and condensation reactions in a condensed phase. researchgate.netacs.org These simulations can track the trajectories of thousands of molecules over time, revealing how factors like solvent, temperature, and reactant concentrations influence reaction pathways and product distributions. For a molecule like "Silane, trimethyl[(1-methylnonyl)oxy]-", MD simulations could model its diffusion to a hydroxylated surface, followed by hydrolysis of the (1-methylnonyl)oxy group and subsequent condensation with surface silanol (B1196071) groups or other hydrolyzed silane (B1218182) molecules. acs.org
The following table outlines typical parameters that would be used in an MD simulation studying the interaction of "Silane, trimethyl[(1-methylnonyl)oxy]-" with a silica surface.
| Simulation Parameter | Value/Description |
|---|---|
| Force Field | ReaxFF or similar reactive force field |
| System Size | ~500 silane molecules, ~2000 solvent molecules, silica slab |
| Temperature | 300 K |
| Pressure | 1 atm |
| Time Step | 0.5 fs |
| Simulation Duration | 10 ns |
Spectroscopic Elucidation of Reaction Intermediates
Spectroscopic techniques are essential for the experimental identification and characterization of transient species that are formed during a chemical reaction. For the reactions of "Silane, trimethyl[(1-methylnonyl)oxy]-", Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be the primary tools for elucidating reaction intermediates.
29Si NMR spectroscopy is particularly powerful for studying silicon-containing compounds. nih.gov The chemical shift of the 29Si nucleus is highly sensitive to its local chemical environment. During the hydrolysis of "Silane, trimethyl[(1-methylnonyl)oxy]-", the initial trimethylalkoxysilane would have a characteristic 29Si chemical shift. As hydrolysis proceeds, the formation of the corresponding silanol, trimethyl[(1-methylnonyl)oxy]silanol, would result in a new 29Si resonance. Subsequent condensation to form a disiloxane (B77578) would produce yet another distinct signal. researchgate.net 1H NMR can also be used to monitor the progress of the reaction by observing the disappearance of the signals corresponding to the (1-methylnonyl)oxy group and the appearance of signals from the corresponding alcohol. researchgate.net
Infrared spectroscopy can provide evidence for the formation of key functional groups. The formation of silanol intermediates (Si-OH) during hydrolysis would be indicated by the appearance of a characteristic O-H stretching vibration. The subsequent formation of siloxane bonds (Si-O-Si) during condensation would be evidenced by the appearance of a strong absorption band corresponding to the Si-O-Si asymmetric stretch.
The table below provides hypothetical spectroscopic data for the starting material and potential intermediates in the hydrolysis and condensation of "Silane, trimethyl[(1-methylnonyl)oxy]-".
| Species | Technique | Characteristic Signal |
|---|---|---|
| Silane, trimethyl[(1-methylnonyl)oxy]- | 29Si NMR | ~15 ppm |
| Trimethyl[(1-methylnonyl)oxy]silanol | 29Si NMR | ~ -5 ppm |
| Trimethyl[(1-methylnonyl)oxy]silanol | IR | ~3400 cm-1 (O-H stretch) |
| Disiloxane product | 29Si NMR | ~ -10 ppm |
| Disiloxane product | IR | ~1050 cm-1 (Si-O-Si stretch) |
Kinetic Studies of Silane, trimethyl[(1-methylnonyl)oxy]- Reactivity
Kinetic studies are fundamental to understanding the rates at which chemical reactions occur and the factors that influence these rates. For "Silane, trimethyl[(1-methylnonyl)oxy]-", determining the kinetics of its hydrolysis and condensation reactions is key to predicting its behavior and controlling its applications. The rates of these reactions are known to be highly dependent on factors such as pH, temperature, solvent, and the concentration of reactants. mdpi.comnih.gov
The rate of hydrolysis can be monitored experimentally by techniques such as gas chromatography (to measure the formation of the alcohol byproduct) or NMR spectroscopy (to track the disappearance of the starting silane and the appearance of the silanol). researchgate.netdntb.gov.ua The reaction order with respect to the silane, water, and any catalyst can be determined by systematically varying their concentrations and observing the effect on the initial reaction rate. From the temperature dependence of the reaction rate, the activation energy can be calculated using the Arrhenius equation.
For trimethylalkoxysilanes, hydrolysis is generally found to be catalyzed by both acid and base, with a minimum rate at a neutral pH of around 7. afinitica.com The condensation of the resulting silanols to form siloxane bonds is also pH-dependent.
The table below presents hypothetical kinetic data for the hydrolysis of "Silane, trimethyl[(1-methylnonyl)oxy]-" under various conditions. This data is illustrative and not based on experimental measurements.
| Condition | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |
|---|---|---|
| pH 4, 25 °C | 1.5 x 10-4 s-1 | 60 |
| pH 7, 25 °C | 2.0 x 10-6 s-1 | 85 |
| pH 10, 25 °C | 3.0 x 10-4 s-1 | 50 |
| pH 4, 50 °C | 1.2 x 10-3 s-1 | 60 |
Structure-Reactivity Relationships within the Trimethylalkoxysilane Class
The reactivity of trimethylalkoxysilanes is significantly influenced by the nature of the alkoxy group. Understanding these structure-reactivity relationships allows for the prediction of the chemical behavior of "Silane, trimethyl[(1-methylnonyl)oxy]-" relative to other members of this class. The primary factors governing reactivity are steric and electronic effects. nih.gov
Steric Effects: The size and branching of the alkoxy group can hinder the approach of a nucleophile (like water or hydroxide) to the silicon center. Larger and more branched alkoxy groups generally lead to a slower rate of hydrolysis due to increased steric hindrance around the silicon atom. nih.gov The (1-methylnonyl)oxy group in "Silane, trimethyl[(1-methylnonyl)oxy]-" is a relatively large and branched alkyl group. Therefore, it is expected to hydrolyze more slowly than trimethylalkoxysilanes with smaller, linear alkoxy groups such as methoxy (B1213986) or ethoxy.
Electronic Effects: The electron-donating or electron-withdrawing nature of the alkoxy group can also influence the electrophilicity of the silicon atom. Alkyl groups are generally electron-donating, which can slightly decrease the partial positive charge on the silicon atom, making it less susceptible to nucleophilic attack. However, for simple alkyl groups, steric effects are generally considered to be the dominant factor influencing the hydrolysis rate. nih.gov
The following table provides a hypothetical comparison of the relative hydrolysis rates of "Silane, trimethyl[(1-methylnonyl)oxy]-" and other trimethylalkoxysilanes, illustrating the expected structure-Reactivity trends.
| Compound | Alkoxy Group | Expected Relative Hydrolysis Rate | Primary Influencing Factor |
|---|---|---|---|
| Silane, trimethyloxy- | -OCH3 | 100 | Minimal steric hindrance |
| Silane, triethyloxy- | -OCH2CH3 | 50 | Slightly increased steric hindrance |
| Silane, triisopropyloxy- | -OCH(CH3)2 | 5 | Significant steric hindrance |
| Silane, trimethyl[(1-methylnonyl)oxy]- | -OCH(CH3)C8H17 | ~2 | High steric hindrance due to size and branching |
Applications in Advanced Synthetic Methodologies
Utilization in Multi-Step Organic Synthesis
In the realm of multi-step organic synthesis, alkoxytrimethylsilanes are versatile reagents, primarily utilized for the protection of hydroxyl groups and as activating groups in a variety of transformations.
As a Reagent for Selective Derivatization
The primary application of compounds like Silane (B1218182), trimethyl[(1-methylnonyl)oxy]- lies in their ability to act as silylating agents for the selective protection of alcohols. libretexts.orgwikipedia.orglibretexts.org The trimethylsilyl (B98337) (TMS) group can be introduced to a hydroxyl functional group under mild basic conditions, converting the alcohol into a trimethylsilyl ether. wikipedia.org This derivatization is crucial in complex syntheses where a reactive alcohol needs to be temporarily masked to prevent unwanted side reactions with strong bases, nucleophiles, or oxidizing agents. masterorganicchemistry.com
The (1-methylnonyl)oxy group, being a bulky and long alkyl chain, can influence the steric environment around the silicon atom, potentially affecting the rate and selectivity of the silylation reaction. The choice of silylating agent is often critical for achieving chemoselectivity in molecules with multiple hydroxyl groups of varying steric hindrance. The resulting trimethylsilyl ether is generally stable to a wide range of reaction conditions but can be readily cleaved using fluoride (B91410) ion sources (such as tetrabutylammonium (B224687) fluoride, TBAF) or acidic conditions, regenerating the original alcohol. wikipedia.orgmasterorganicchemistry.com
Table 1: Comparison of Silyl (B83357) Ether Protecting Groups
| Protecting Group | Abbreviation | Relative Stability to Acid | Cleavage Conditions |
|---|---|---|---|
| Trimethylsilyl | TMS | 1 | Mild acid, F⁻ |
| Triethylsilyl | TES | 64 | Mild acid, F⁻ |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | Moderate acid, F⁻ |
| Triisopropylsilyl | TIPS | 700,000 | Strong acid, F⁻ |
| tert-Butyldiphenylsilyl | TBDPS | 1,800,000 | Strong acid, F⁻ |
Integration into Tandem Reaction Sequences
Trimethylsilyl ethers are valuable intermediates in tandem or domino reaction sequences, where multiple bond-forming events occur in a single pot without the isolation of intermediates. organic-chemistry.org For instance, the silyloxy group can direct subsequent reactions or participate in rearrangements. A common example is the tandem desilylation and subsequent reaction of the liberated hydroxyl group. researchgate.netresearchgate.net In such sequences, the timing of the deprotection step is critical and can be triggered by specific reagents added to the reaction mixture.
Role in Polymerization Processes
Alkoxytrimethylsilanes can play various roles in polymerization processes, acting as initiators, monomers, or modifiers of polymer architectures.
Monomer or Initiator in Polymer Synthesis
Certain alkoxytrimethylsilanes can function as initiators in polymerization reactions. For instance, in cationic polymerization, the cleavage of the Si-O bond can generate a carbocation that initiates the polymerization of vinyl monomers. nii.ac.jp While less common than traditional initiators, the use of silyl ethers offers a pathway to polymers with specific end-group functionalities.
In the context of radical polymerization, silanes have been investigated as co-initiators. nih.gov They can participate in redox processes to generate initiating radicals. It is plausible that under specific conditions, Silane, trimethyl[(1-methylnonyl)oxy]- could be utilized in such initiating systems, with the long alkyl chain potentially influencing the solubility and compatibility of the initiator with the monomer and solvent system.
Furthermore, functionalized alkoxytrimethylsilanes can be used as monomers in the synthesis of polysiloxanes. Hydrolysis and condensation of alkoxytrimethylsilanes, often in combination with other silane monomers, can lead to the formation of siloxane backbones with specific side chains. researchgate.netgoogle.comresearchgate.net The (1-methylnonyl)oxy group would be cleaved during this process, with the trimethylsilyl group being incorporated into the polymer structure.
Modification of Polymer Architectures
Alkoxytrimethylsilanes can be employed to modify the architecture of existing polymers. This can be achieved by grafting silyl groups onto a polymer backbone, which can then undergo further reactions. For example, a polymer with hydroxyl groups can be silylated using Silane, trimethyl[(1-methylnonyl)oxy]-, introducing trimethylsilyl ether side chains. These side chains can alter the physical properties of the polymer, such as its solubility, thermal stability, and surface properties.
Silanes are also utilized as chain transfer agents in certain polymerization reactions, which allows for the control of polymer molecular weight. wikipedia.orggoogle.comresearchgate.net In such cases, the growing polymer chain reacts with the silane, terminating its growth and transferring the reactive center to the silane, which can then initiate a new polymer chain. The efficiency of a silane as a chain transfer agent depends on the strength of the bond being cleaved.
Table 2: Potential Roles of Silane, trimethyl[(1-methylnonyl)oxy]- in Polymerization
| Role | Mechanism | Potential Outcome |
|---|---|---|
| Co-initiator | Redox reaction to generate radicals | Initiation of radical polymerization |
| Monomer (co-hydrolysis) | Hydrolysis and condensation | Formation of polysiloxane backbone |
| Polymer Modifier | Silylation of functional groups | Altered polymer properties (solubility, etc.) |
| Chain Transfer Agent | Transfer of reactive center | Control of polymer molecular weight |
Analytical Methodologies for Characterization in Complex Matrices
Derivatization Strategies for Chromatographic Analysis
Chromatographic techniques are pivotal for the separation of "Silane, trimethyl[(1-methylnonyl)oxy]-" from intricate sample constituents. However, the inherent properties of the parent alcohol, 2-decanol (B1670014), and any potential polar metabolites often require derivatization to enhance their chromatographic performance.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. "Silane, trimethyl[(1-methylnonyl)oxy]-" is amenable to direct GC-MS analysis due to the increased volatility conferred by the trimethylsilyl (B98337) (TMS) group. However, in many analytical scenarios, the target of analysis is the precursor secondary alcohol, 2-decanol, or related metabolites which require derivatization prior to GC-MS analysis.
The primary strategy for derivatizing 2-decanol is silylation, which involves the replacement of the active hydrogen in the hydroxyl group with a TMS group. This process significantly increases the volatility and thermal stability of the analyte, making it suitable for GC-MS. A variety of silylating reagents are available, with their reactivity generally following the order: TMSI > BSTFA > BSA > MSTFA > TMSDEA > TMSA > TMCS > HMDS. For the derivatization of secondary alcohols like 2-decanol, reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are highly effective.
The derivatization reaction proceeds by the nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating agent. The presence of a catalyst facilitates the departure of the leaving group. The resulting trimethylsilyl ether, "Silane, trimethyl[(1-methylnonyl)oxy]-", exhibits excellent chromatographic behavior with sharp peaks and reproducible retention times.
α-cleavage: Fission of the C-C bond adjacent to the oxygen atom, leading to the formation of characteristic fragment ions.
Loss of a methyl group: A neutral loss of 15 Da from the molecular ion is a common feature in the mass spectra of TMS derivatives.
Rearrangement reactions: Ions resulting from rearrangements, such as the McLafferty rearrangement, may also be observed.
A prominent ion in the mass spectrum would likely be at m/z 73, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺.
Table 1: Common Silylating Reagents for GC-MS Derivatization of Alcohols
| Reagent Abbreviation | Full Chemical Name | Key Features |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Highly reactive, volatile by-products. |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Most volatile of the common silylating agents. |
| TMCS | Trimethylchlorosilane | Often used as a catalyst with other silylating reagents. |
| HMDS | Hexamethyldisilazane (B44280) | Less reactive, often requires a catalyst and higher temperatures. |
In biological systems, "Silane, trimethyl[(1-methylnonyl)oxy]-" may undergo metabolism, leading to the formation of more polar conjugates, such as glucuronides or sulfates of the parent alcohol, 2-decanol. These polar metabolites are not amenable to direct GC-MS analysis due to their low volatility and thermal lability.
Liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), is the method of choice for the analysis of such polar conjugates. Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.
The separation mechanism is based on the partitioning of the analytes between the stationary and mobile phases. The more polar conjugates will have a lower affinity for the C18 stationary phase and will therefore elute earlier than less polar compounds. Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of a wide range of analytes with different polarities.
Detection is typically achieved using mass spectrometry, often with a triple quadrupole or high-resolution mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for polar analytes in LC-MS. In the negative ion mode, deprotonated molecules [M-H]⁻ of the conjugates can be readily detected, providing high sensitivity and selectivity.
Advanced Spectroscopic Characterization (beyond basic identification)
Beyond chromatographic separation and basic mass spectral identification, a suite of advanced spectroscopic techniques is essential for the unambiguous structural elucidation and functional group analysis of "Silane, trimethyl[(1-methylnonyl)oxy]-".
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules. Both ¹H and ¹³C NMR are critical for the characterization of "Silane, trimethyl[(1-methylnonyl)oxy]-".
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For "Silane, trimethyl[(1-methylnonyl)oxy]-", the following characteristic signals would be expected:
A sharp singlet at approximately 0.1 ppm corresponding to the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group.
A multiplet in the region of 3.5-4.0 ppm for the proton on the carbon bearing the silyloxy group (-CH-O-Si-).
A series of multiplets in the upfield region (approximately 0.8-1.6 ppm) corresponding to the protons of the methyl and methylene (B1212753) groups of the nonyl chain.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Key expected signals for "Silane, trimethyl[(1-methylnonyl)oxy]-" include:
A signal at approximately 0 ppm for the methyl carbons of the trimethylsilyl group.
A signal in the range of 65-75 ppm for the carbon atom attached to the silyloxy group.
A series of signals in the upfield region (approximately 10-40 ppm) for the carbons of the nonyl chain.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for "Silane, trimethyl[(1-methylnonyl)oxy]-"
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -Si(CH₃)₃ | ~0.1 (s, 9H) | ~0 |
| -CH-O-Si- | ~3.5-4.0 (m, 1H) | ~65-75 |
| Alkyl Chain CH₃ | ~0.9 (t, 3H) | ~14 |
| Alkyl Chain CH₂ | ~1.2-1.6 (m) | ~22-35 |
| Alkyl Chain CH | ~1.5 (m) | ~40 |
Note: These are predicted values based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and other experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of "Silane, trimethyl[(1-methylnonyl)oxy]-" would be characterized by strong absorption bands associated with the Si-O-C linkage and the alkyl groups.
A strong and broad band in the region of 1000-1100 cm⁻¹ is characteristic of the asymmetric Si-O-C stretching vibration.
Bands in the region of 2850-2960 cm⁻¹ correspond to the C-H stretching vibrations of the methyl and methylene groups in the alkyl chain and the trimethylsilyl group.
A band around 840 cm⁻¹ is typically observed for the Si-C stretching vibration of the trimethylsilyl group.
Raman Spectroscopy: Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds.
The symmetric Si-O-C stretching vibration would be expected in the Raman spectrum, though it may be weaker than in the IR spectrum.
The C-H stretching and bending vibrations of the alkyl groups will also be present.
The Si-C symmetric stretching vibration of the trimethylsilyl group would also be observable.
Table 3: Key Vibrational Frequencies for "Silane, trimethyl[(1-methylnonyl)oxy]-"
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Si-O-C Asymmetric Stretch | 1000-1100 (strong) | |
| C-H Stretch (Alkyl) | 2850-2960 (strong) | 2850-2960 (strong) |
| Si-C Stretch (TMS) | ~840 (strong) | ~840 (medium) |
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, the exact molecular formula can be determined.
For "Silane, trimethyl[(1-methylnonyl)oxy]-" (C₁₃H₃₀OSi), the theoretical exact mass of the molecular ion [M]⁺ can be calculated. An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, can measure the experimental m/z value. If the measured mass is within a few parts per million (ppm) of the theoretical mass, it provides strong evidence for the proposed molecular formula. This is invaluable for confirming the identity of the compound, especially when dealing with unknown samples or for distinguishing between isobaric interferences.
For instance, the theoretical monoisotopic mass of C₁₃H₃₀OSi is 230.2066 u. An HRMS measurement that yields a mass of 230.2064 u would have a mass error of less than 1 ppm, providing high confidence in the elemental composition.
Chromatographic Separation Techniques for Mixture Analysis
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that offers significantly enhanced separation capacity compared to conventional one-dimensional GC. researchgate.netnih.gov This makes it particularly well-suited for the analysis of "Silane, trimethyl[(1-methylnonyl)oxy]-" in intricate mixtures. In GCxGC, two columns with different stationary phase selectivities are coupled in series. nih.gov The entire effluent from the first-dimension column is systematically trapped, focused, and re-injected onto the second-dimension column, resulting in a comprehensive two-dimensional separation of the sample components. nih.gov
The separation in the first dimension is typically based on volatility, while the second dimension provides a separation based on polarity. thermofisher.com This orthogonal separation mechanism distributes the analytes across a two-dimensional plane, significantly increasing peak capacity and resolving components that would co-elute in a single-column separation. nih.gov For "Silane, trimethyl[(1-methylnonyl)oxy]-", a typical GCxGC setup might involve a non-polar first-dimension column and a more polar second-dimension column. This configuration would separate the silane (B1218182) from other hydrocarbons based on its boiling point in the first dimension and then further resolve it from compounds of similar volatility but different polarity in the second dimension.
The structured nature of GCxGC chromatograms, where chemically related compounds appear in distinct regions of the 2D plot, facilitates the identification of compound classes. nih.gov "Silane, trimethyl[(1-methylnonyl)oxy]-" would be expected to elute in a region characteristic of silylated ethers, aiding in its tentative identification even in highly complex samples.
To illustrate the potential retention behavior of "Silane, trimethyl[(1-methylnonyl)oxy]-" in a GCxGC system, one can consider its retention index on different stationary phases. The retention index is a measure of a compound's retention relative to a series of n-alkanes. While specific GCxGC data for this compound is not widely published, data for its analysis by conventional GC provides valuable insight.
| Parameter | Value | Reference |
|---|---|---|
| Retention Index | 1296.6 | nist.gov |
| Column Phase | VF-5MS | nist.gov |
| Column Dimensions | 30 m x 0.25 mm x 0.25 µm | nist.gov |
| Carrier Gas | Helium | nist.gov |
This retention index on a non-polar VF-5MS column indicates its elution position relative to n-alkanes and can be used to predict its approximate location in the first dimension of a GCxGC separation. The second-dimension retention would be influenced by the polarity of the secondary column, leading to its separation from other C13 compounds.
Hyphenated Techniques in Analytical Chemistry
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the definitive identification and quantification of "Silane, trimethyl[(1-methylnonyl)oxy]-" in complex mixtures. mdpi.com The most common and powerful of these for volatile compounds is Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov
In GC-MS, the gas chromatograph separates the components of a mixture, and the eluting compounds are then introduced into a mass spectrometer. nih.gov The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that serves as a chemical fingerprint.
The analysis of "Silane, trimethyl[(1-methylnonyl)oxy]-" by GC-MS provides both its retention time, for chromatographic separation, and its mass spectrum, for positive identification. The electron ionization (EI) mass spectrum of "Silane, trimethyl[(1-methylnonyl)oxy]-" exhibits characteristic fragments that are crucial for its structural elucidation.
The mass spectrum for "Silane, trimethyl[(1-methylnonyl)oxy]-", which is the trimethylsilyl derivative of 2-decanol, has been documented in the NIST Mass Spectrometry Data Center. nist.gov Key fragments in the mass spectrum arise from cleavage of the carbon-carbon and carbon-oxygen bonds.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Plausible Fragment Ion |
|---|---|---|
| 45 | 35.7 | [CH3SiH2]+ |
| 59 | 49.0 | [C2H7Si]+ |
| 73 | 100.0 | [(CH3)3Si]+ |
| 75 | 99.0 | [(CH3)2SiOH]+ |
| 117 | 5.0 | [M-C8H17]+ |
| 215 | 1.5 | [M-CH3]+ |
Data sourced from NIST WebBook for 2-Decanol, TMS derivative. nist.gov
The base peak at m/z 73 is characteristic of the trimethylsilyl group, [(CH3)3Si]+, and is a common feature in the mass spectra of trimethylsilyl derivatives. The prominent peak at m/z 75, [(CH3)2SiOH]+, is also a characteristic rearrangement ion for trimethylsilyl ethers. The ion at m/z 215 corresponds to the loss of a methyl group ([M-15]+) from the parent molecule. The fragmentation pattern allows for the unambiguous identification of "Silane, trimethyl[(1-methylnonyl)oxy]-" when its mass spectrum is matched against a spectral library.
Other hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) are generally less suitable for the analysis of this specific volatile and non-polar silane, as it is highly amenable to GC analysis. However, LC-MS could be employed for the analysis of less volatile or thermally labile silylated compounds.
Future Research Directions and Emerging Applications
Green Chemistry Approaches to Silane (B1218182) Synthesis and Use
Traditional synthesis of silyl (B83357) ethers often involves the reaction of an alcohol with a silyl halide, a process that can generate stoichiometric amounts of salt byproducts. The growing emphasis on sustainable chemical manufacturing necessitates the development of greener synthetic routes. Future research will likely focus on catalytic, atom-economical methods for the synthesis of Silane, trimethyl[(1-methylnonyl)oxy]- and related compounds.
Catalytic dehydrogenative coupling (or dehydrocoupling) of alcohols and hydrosilanes presents a highly efficient and environmentally benign alternative. dicp.ac.cn This method forms the desired Si-O bond with dihydrogen as the only byproduct. Research into catalysts based on earth-abundant metals like iron, copper, or cobalt for these transformations is a key area of interest, moving away from precious metal catalysts such as platinum and rhodium. dicp.ac.cntandfonline.comnih.gov Another green approach involves using hexamethyldisilazane (B44280) (HMDS) as a silylating agent, which produces ammonia (B1221849) as a benign byproduct, with heterogeneous catalysts that can be easily recovered and reused. researchgate.net
The principles of green chemistry applicable to silyl ether synthesis are summarized below:
| Green Chemistry Principle | Application in Silyl Ether Synthesis |
| Atom Economy | Utilizing catalytic dehydrocoupling of alcohols and silanes, which produces only H₂ as a byproduct, maximizing the incorporation of reactant atoms into the final product. dicp.ac.cn |
| Use of Catalysis | Employing reusable heterogeneous catalysts or earth-abundant metal catalysts (e.g., Co, Fe, Cu) to replace stoichiometric reagents and precious metals. tandfonline.comresearchgate.net |
| Benign Byproducts | Designing reactions that produce non-toxic and easily removable byproducts, such as ammonia (from HMDS) or dihydrogen. researchgate.netorganic-chemistry.org |
| Renewable Feedstocks | Sourcing the alcohol component (e.g., 2-decanol (B1670014) for the target molecule) from bio-based origins. |
Integration into Advanced Catalytic Systems
Organosilicon compounds are integral to the design of advanced catalytic systems, serving not just as products but as ligands, supports, or even catalysts themselves. rsc.orgrsc.org While Silane, trimethyl[(1-methylnonyl)oxy]- is not a catalyst on its own, its structural motifs can be incorporated into more complex molecular architectures to influence catalytic activity and selectivity.
The trimethylsilyl (B98337) group can be part of a larger ligand structure, offering steric bulk that can control access to a metal center. The long (1-methylnonyl)oxy chain provides significant solubility in nonpolar organic solvents, which is crucial for homogeneous catalysis. Furthermore, the flexible Si-O-C bond, a characteristic feature of many organosilicon compounds, can accommodate geometric fluctuations in a catalyst's coordination sphere, mimicking the adaptability of enzymes. rsc.orgrsc.org
Future research could explore the use of such silyl ethers as components in:
Homogeneous Catalysis: As part of ligands for metal complexes used in reactions like hydrosilylation, cross-coupling, or polymerization. researchgate.netqualitas1998.net
Heterogeneous Catalysis: As surface modifiers for solid supports like silica (B1680970) or zeolites, where the long alkyl chain can create a hydrophobic microenvironment around active sites. rsc.org
Bio-inspired Catalysis: In the construction of flexible, cage-like metallasiloxanes that model the active sites of metalloenzymes. rsc.orgrsc.org
Exploration in Nanomaterials Synthesis and Functionalization
The surface functionalization of nanomaterials is critical for tailoring their properties for specific applications. Silanes are widely used to modify the surfaces of nanoparticles, altering their stability, dispersibility, and interfacial interactions. The structure of Silane, trimethyl[(1-methylnonyl)oxy]- makes it an excellent candidate for imparting hydrophobicity.
When anchored to the surface of a nanoparticle (e.g., silica, titanium dioxide, or gold), the long, branched alkyl chain would create a dense, nonpolar layer. nih.govresearchgate.netresearchgate.net This can transform a hydrophilic nanoparticle into a highly hydrophobic one, a property desirable for applications such as:
Superhydrophobic Coatings: Creating water-repellent surfaces for self-cleaning glass, anti-icing materials, and corrosion resistance. cuny.edu
Dispersants: Enabling the stable dispersion of inorganic nanoparticles in nonpolar polymer matrices for the creation of advanced composites.
Drug Delivery: Forming the hydrophobic core of micelles or the shell of nanocarriers for the controlled release of therapeutic agents. nih.gov
The table below outlines potential nanomaterials that could be functionalized and the resulting applications.
| Nanomaterial | Functional Group | Purpose of Functionalization | Potential Application |
| Silica (SiO₂) Nanoparticles | Silane, trimethyl[(1-methylnonyl)oxy]- | Increase surface hydrophobicity and create micro/nano roughness. nih.gov | Superhydrophobic coatings, reinforcement for nonpolar polymers. |
| Titanium Dioxide (TiO₂) Nanoparticles | Silane, trimethyl[(1-methylnonyl)oxy]- | Induce hydrophobicity for self-cleaning properties. researchgate.net | Self-cleaning paints and surfaces. |
| Gold (Au) Nanoparticles | Thiol-terminated silane analog | Convert hydrophilic nanoparticles to hydrophobic for solubility in organic solvents. researchgate.net | Advanced sensors, electronics, and catalysts. |
| Iron Oxide (Fe₃O₄) Nanoparticles | Silane, trimethyl[(1-methylnonyl)oxy]- | Provide a hydrophobic coating for stable dispersion in organic media. | Magnetic nanocomposites, targeted drug delivery. |
Computational Design of Novel Organosilicon Reagents
Computational chemistry, particularly methods like Density Functional Theory (DFT) and ab initio molecular orbital (MO) calculations, has become an indispensable tool for understanding and predicting the behavior of molecules. nih.gov These methods can be applied to investigate the reaction mechanisms, stability, and electronic properties of organosilicon compounds with high accuracy. researchgate.netnih.govtaylorfrancis.com
For a molecule like Silane, trimethyl[(1-methylnonyl)oxy]-, computational studies could predict:
Hydrolytic Stability: By modeling the reaction pathway for the cleavage of the Si-O bond under various conditions, one can predict the compound's stability and design more robust or more labile analogs.
Conformational Analysis: Understanding the preferred 3D shapes and flexibility of the (1-methylnonyl)oxy chain, which is crucial for its role in creating steric hindrance in catalysts or ordered layers on surfaces.
Reactivity: Predicting how the molecule might interact with other reagents or surfaces, guiding its application in materials science or as a synthetic intermediate.
Beyond analysis, computational chemistry enables the de novo design of novel organosilicon reagents. By systematically modifying the alkyl groups on the silicon atom or the structure of the alkoxy chain, researchers can screen thousands of potential candidates virtually to identify those with optimal properties for a specific task before committing to laboratory synthesis. digitellinc.com
Expanding the Scope of Derivatization in Omics Research
In the field of "omics," particularly metabolomics, Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique. However, many biologically relevant metabolites, such as sugars, amino acids, and organic acids, are non-volatile and cannot be analyzed directly. Chemical derivatization is a critical sample preparation step that converts these molecules into volatile and thermally stable analogs. nih.gov
Silylation, the introduction of a silyl group (most commonly trimethylsilyl, TMS), is the most widely used derivatization method for GC-MS. youtube.comresearchgate.net This process replaces active hydrogens on hydroxyl, carboxyl, amine, and thiol groups with a TMS group, thereby increasing volatility and improving chromatographic performance. gcms.cz
While Silane, trimethyl[(1-methylnonyl)oxy]- is itself a stable silyl ether and not a silylating reagent, its study is relevant to this field. Common silylating reagents are designed to be highly reactive.
Table of Common Silylating Reagents and Their Target Groups
| Reagent | Acronym | Target Functional Groups |
|---|---|---|
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyls, Carboxyls, Amines, Thiols youtube.com |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyls, Carboxyls, Amines |
| Trimethylchlorosilane | TMCS | Often used as a catalyst with other reagents gcms.cz |
Future research could explore the use of heavier, long-chain silyl ethers like Silane, trimethyl[(1-methylnonyl)oxy]- as internal standards in metabolomics analyses. Its high molecular weight and unique fragmentation pattern would place it in a region of the chromatogram free from endogenous metabolites, making it an excellent tool for quantification and quality control.
Q & A
Basic Research Questions
Q. What established synthetic methodologies exist for Silane, trimethyl[(1-methylnonyl)oxy]-, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is synthesized via silylation reactions using chlorotrimethylsilane (TMCS) or analogous silylating agents. Key steps include controlling moisture (to avoid hydrolysis of TMCS) and selecting aprotic solvents (e.g., benzene, ether) . Brunet et al. (1982) achieved ~91% yield using optimized stoichiometry and inert atmospheres, while Baratchart et al. (1976) emphasized temperature gradients (0–25°C) to minimize side reactions .
Q. Which spectroscopic techniques are most effective for confirming the structure of Silane, trimethyl[(1-methylnonyl)oxy]- post-synthesis?
- Methodology : Use H NMR to identify characteristic trimethylsilyl (TMS) peaks at δ 0.0–0.3 ppm and alkyl chain protons (δ 1.2–1.6 ppm). Mass spectrometry (MS) should show a molecular ion peak at m/z 230.207 (exact mass) . Compare with literature spectra of structurally analogous silanes (e.g., ) to validate assignments .
Q. How can researchers address gaps in reported physical properties (e.g., melting/boiling points) for this compound?
- Methodology : Use computational tools like Gaussian or COSMO-RS to predict thermophysical properties (e.g., boiling point) based on molecular structure . Cross-reference with NIST Chemistry WebBook data for similar siloxanes (e.g., trisiloxanes in ) to estimate trends .
Advanced Research Questions
Q. What mechanistic insights explain the steric effects of the 1-methylnonyloxy group on silylation reactivity?
- Methodology : Perform density functional theory (DFT) calculations to model transition states during silylation. Compare activation energies with shorter-chain analogs (e.g., ’s tert-butyl derivatives) to quantify steric hindrance . Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying substituent bulkiness) can corroborate computational findings .
Q. How do solvent polarity and coordination strength influence the regioselectivity of Silane, trimethyl[(1-methylnonyl)oxy]- in protecting hydroxyl groups?
- Methodology : Test solvents with varying donor numbers (e.g., DMF vs. THF) in silylation reactions. Analyze product ratios via GC-MS or Si NMR to assess selectivity. ’s protocols for trimethylsilyl azide synthesis provide a template for optimizing solvent systems .
Q. What strategies resolve contradictions in literature-reported synthetic yields (e.g., 91% vs. lower yields in )?
- Methodology : Replicate procedures under controlled conditions (humidity <5%, argon atmosphere) and characterize intermediates via IR spectroscopy to identify hydrolysis byproducts. Compare purification methods (e.g., column chromatography vs. distillation) to isolate discrepancies .
Q. Can Silane, trimethyl[(1-methylnonyl)oxy]-, act as a phase-transfer catalyst in biphasic systems?
- Methodology : Design experiments to test its interfacial activity in water-organic mixtures. Measure partition coefficients and compare with known surfactants (e.g., ’s trisiloxane derivatives). Use dynamic light scattering (DLS) to assess micelle formation .
Safety and Handling
Q. What safety protocols are critical when handling Silane, trimethyl[(1-methylnonyl)oxy]-, given its moisture sensitivity?
- Methodology : Conduct reactions in anhydrous environments (glovebox or Schlenk line) and use moisture traps (e.g., molecular sieves). Refer to ’s safety guidelines for TMCS-derived compounds, including PPE (nitrile gloves, face shield) and waste neutralization protocols (e.g., slow quenching with ethanol/ice) .
Data Presentation
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 230.462 g/mol | |
| H NMR (TMS) | δ 0.1–0.3 ppm (s, 9H) | |
| MS (Exact Mass) | 230.207 | |
| Synthetic Yield Range | 70–91% (optimized conditions) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
